molecular formula C23H26ClN5O4S B4176373 2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide

2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide

Cat. No.: B4176373
M. Wt: 504.0 g/mol
InChI Key: FMLBBAHTUCSVNC-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methyl group, a morpholine ring, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide involves multiple steps. The starting materials typically include 2-chloro-4-methylbenzoic acid, morpholine, and 4-nitrophenylpiperazine. The synthesis process can be summarized as follows:

    Formation of the Benzamide Core: The 2-chloro-4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Introduction of the Piperazine Ring: The acid chloride is then reacted with 4-nitrophenylpiperazine in the presence of a base such as triethylamine to form the intermediate benzamide.

    Morpholine Substitution: The intermediate is further reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. The presence of the morpholine and piperazine rings enhances its binding affinity and specificity. The nitrophenyl group plays a crucial role in its pharmacological activity by participating in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-(4-morpholinyl)benzamide
  • 4-nitrophenylpiperazine
  • 2-chloro-4-methylbenzoic acid

Uniqueness

2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both morpholine and piperazine rings, along with the nitrophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-4-methyl-N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O4S/c1-16-2-4-18(19(24)14-16)22(30)25-23(34)28-8-6-26(7-9-28)17-3-5-20(29(31)32)21(15-17)27-10-12-33-13-11-27/h2-5,14-15H,6-13H2,1H3,(H,25,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLBBAHTUCSVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide
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2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide
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2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide

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